molecular formula C20H20N2O B1613078 3-Cyano-4'-piperidinomethyl benzophenone CAS No. 898771-08-9

3-Cyano-4'-piperidinomethyl benzophenone

Cat. No.: B1613078
CAS No.: 898771-08-9
M. Wt: 304.4 g/mol
InChI Key: PPBVFMLUKQBXDZ-UHFFFAOYSA-N
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Description

3-Cyano-4’-piperidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity. The molecular formula of 3-Cyano-4’-piperidinomethyl benzophenone is C20H20N2O, and it has a molecular weight of 304.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4’-piperidinomethyl benzophenone typically involves the reaction of 4-cyanobenzoyl chloride with benzene under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 3-Cyano-4’-piperidinomethyl benzophenone involves large-scale chemical processes. These processes are designed to ensure high efficiency and cost-effectiveness. The use of advanced technologies and equipment allows for the precise control of reaction parameters, resulting in the consistent production of high-quality 3-Cyano-4’-piperidinomethyl benzophenone .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound to suit specific applications .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize 3-Cyano-4’-piperidinomethyl benzophenone under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, leading to the formation of different derivatives.

    Substitution: Substitution reactions involve the replacement of specific functional groups in the compound using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

3-Cyano-4’-piperidinomethyl benzophenone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-Cyano-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanobenzophenone
  • 3-Cyanobenzophenone
  • 4’-Piperidinomethyl benzophenone

Comparison

Compared to similar compounds, 3-Cyano-4’-piperidinomethyl benzophenone is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. For instance, the presence of the cyano group and the piperidinomethyl moiety enhances its reactivity and potential biological activity .

Properties

IUPAC Name

3-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-17-5-4-6-19(13-17)20(23)18-9-7-16(8-10-18)15-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBVFMLUKQBXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642679
Record name 3-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-08-9
Record name 3-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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